Cas no 1160248-21-4 (3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid)

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid is a versatile heterocyclic compound featuring a tetrahydro-2H-pyran moiety fused to an indoline scaffold with a carboxylic acid functional group. This structure imparts unique physicochemical properties, making it valuable as a synthetic intermediate in pharmaceutical and agrochemical research. The tetrahydro-2H-pyran ring enhances stability and modulates lipophilicity, while the indoline core offers potential for further functionalization. The carboxylic acid group allows for derivatization into esters, amides, or other derivatives, broadening its utility in medicinal chemistry. Its well-defined structure and high purity make it suitable for applications in drug discovery, particularly in the development of bioactive molecules targeting CNS or metabolic pathways.
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid structure
1160248-21-4 structure
商品名:3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid
CAS番号:1160248-21-4
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD12198794
CID:4561285
PubChem ID:71305937

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid
    • 3-(Tetrahydro-2H-Pyran-4-Yl)Indoline-5-Carboxylic Acid(WX175004)
    • 1H-Indole-5-carboxylic acid, 2,3-dihydro-3-(tetrahydro-2H-pyran-4-yl)-
    • 3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
    • 1160248-21-4
    • CS-0038672
    • 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylicacid
    • MFCD12198794
    • 3-(Tetrahydropyran-4-yl)-2,3-dihydro-1H-indole-5-carboxylic Acid
    • W15149
    • SB65861
    • AS-69415
    • AKOS027428872
    • 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid
    • MDL: MFCD12198794
    • インチ: 1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17)
    • InChIKey: MUXARBCAQJVQFW-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=C(C(O)=O)C=C2)C(C2CCOCC2)C1

計算された属性

  • せいみつぶんしりょう: 247.12084340g/mol
  • どういたいしつりょう: 247.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 423.7±45.0 °C at 760 mmHg
  • フラッシュポイント: 210.1±28.7 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid セキュリティ情報

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T889995-5g
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid
1160248-21-4
5g
$ 65.00 2022-06-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD569851-5g
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
1160248-21-4 97%
5g
¥18995.0 2023-04-05
Aaron
AR019FAF-250mg
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
1160248-21-4 95%
250mg
$620.00 2023-12-16
1PlusChem
1P019F23-100mg
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
1160248-21-4 95%
100mg
$329.00 2023-12-26
1PlusChem
1P019F23-2g
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
1160248-21-4 95%
2g
$2116.00 2023-12-26
A2B Chem LLC
AV18235-1g
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
1160248-21-4 95%
1g
$1085.00 2024-04-20
Aaron
AR019FAF-1g
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
1160248-21-4 95%
1g
$1233.00 2023-12-16
abcr
AB511170-500mg
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; .
1160248-21-4
500mg
€1423.10 2025-02-20
eNovation Chemicals LLC
D773039-2g
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid
1160248-21-4 95%
2g
$2425 2024-06-06
abcr
AB511170-100mg
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid; .
1160248-21-4
100mg
€638.50 2025-02-20

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid 関連文献

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acidに関する追加情報

Introduction to 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid (CAS No. 1160248-21-4)

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1160248-21-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indoline class of heterocyclic molecules, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrrole ring. The presence of a tetrahydro-2H-pyran-4-yl substituent at the 3-position of the indoline scaffold introduces unique structural and functional properties, making it a promising candidate for various biochemical applications.

The indoline moiety itself is well-documented for its role in numerous bioactive natural products and synthetic drugs. Its rigid bicyclic framework provides stability while allowing for diverse functionalization, which is highly advantageous in drug design. Specifically, the carboxylic acid group at the 5-position of the indoline ring offers opportunities for further derivatization, enabling the synthesis of more complex pharmacophores. This structural feature is particularly relevant in the development of novel therapeutic agents targeting specific biological pathways.

In recent years, there has been a surge in research focused on indoline derivatives due to their demonstrated biological activity across multiple therapeutic domains. Studies have highlighted the potential of indoline-based compounds in modulating enzyme activity, interacting with receptor sites, and influencing cellular signaling pathways. The tetrahydro-2H-pyran-4-yl substituent further enhances the compound's pharmacological profile by contributing to its solubility and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors and modulators of interest in oncology, neurology, and inflammation. For instance, recent studies have demonstrated its utility in generating derivatives that exhibit potent activity against certain kinases implicated in cancer progression. The ability to fine-tune the electronic and steric properties of the indoline core through strategic modifications has opened up new avenues for therapeutic intervention.

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the indoline core, followed by functional group interconversions to introduce the tetrahydro-2H-pyran-4-yl moiety and the carboxylic acid group. Advances in catalytic processes have enabled more efficient and scalable production methods, reducing costs and improving yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

In terms of biological evaluation, preliminary studies on 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid have revealed intriguing pharmacological effects. Notably, it has shown promise as an antagonist for certain G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. The unique combination of structural features—such as the indoline core and tetrahydropyranyl substitution—appears to modulate receptor binding affinity and selectivity in a manner that could be exploited for therapeutic benefit.

The compound's potential extends beyond traditional small-molecule drug applications. Its structural motifs have inspired research into peptide mimetics and protein-protein interaction inhibitors, where indoline derivatives serve as scaffolds for designing high-affinity binders. Such innovations are particularly relevant in addressing complex diseases that require precise modulation of biological targets at the molecular level.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in identifying promising derivatives of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid. These computational approaches allow researchers to predict binding interactions with biological targets with high accuracy, thereby accelerating the drug discovery pipeline. By integrating experimental data with computational models, scientists can rationally design next-generation compounds with enhanced potency and reduced toxicity.

The future prospects for 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic Acid are vast, driven by ongoing advancements in synthetic chemistry and biopharmaceutical research. As our understanding of disease mechanisms deepens, so too does our ability to design molecules that precisely address these challenges. The compound's unique structural features make it an attractive candidate for further exploration in both academic and industrial settings.

In conclusion,3-(Tetrahydro-2H-pyran-4-yli ndoline -5-carbox ylic Acid (CAS No. 1160248 -21 -4) represents a significant advancement in medicinal chemistry with broad implications for drug development . Its structural versatility , combined with promising preliminary biological activity , positions it as a valuable asset inthe questfor novel therapeutic agents . As research continues , this compound is poised to play a pivotal rolein addressing someofthe most pressing health challengesofour time .

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